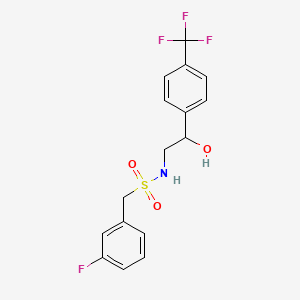

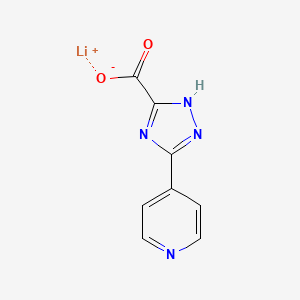

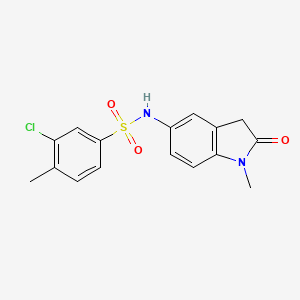

![molecular formula C16H27N3O2 B2722748 N-[1-(hydrazinecarbonyl)-2-methylpropyl]adamantane-1-carboxamide CAS No. 1396979-83-1](/img/structure/B2722748.png)

N-[1-(hydrazinecarbonyl)-2-methylpropyl]adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[1-(hydrazinecarbonyl)-2-methylpropyl]adamantane-1-carboxamide” is a chemical compound with the molecular formula C16H27N3O2 and a molecular weight of 293.411. It is an adamantane derivative, which are known for their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of substituted adamantanes is often achieved via carbocation or radical intermediates that have unique stability and reactivity compared to simple hydrocarbon derivatives . A method of synthesis of N-aryladamantane-1-carboxamides involves reacting adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride .Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings. The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . The structure of the compound is further modified by the addition of the hydrazinecarbonyl and 2-methylpropyl groups.Chemical Reactions Analysis

The synthesis of substituted adamantanes involves a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical and Chemical Properties Analysis

Adamantane derivatives are known for their unique physical and chemical properties. They are characterized by a high degree of symmetry and are both rigid and virtually stress-free . The specific physical and chemical properties of “this compound” are not mentioned in the search results.Applications De Recherche Scientifique

Synthesis and Structural Insights

Adamantane derivatives are synthesized for various applications, including broad-spectrum antibacterial candidates. Al-Wahaibi et al. (2020) synthesized two N′-heteroarylidene-1-carbohydrazide derivatives, demonstrating potent antibacterial activity and moderate antifungal effects against Candida albicans, highlighting their potential in antimicrobial therapies (Al-Wahaibi et al., 2020).

Bioactive Compound Development

Research includes the development of bioactive compounds such as hydrazine-1-carbothioamide derivatives with urease inhibition potential and moderate antiproliferative activities. Al-Wahaibi et al. (2022) explored adamantane-linked hydrazine-1-carbothioamide derivatives, which exhibit potential for use in urease inhibition and as antiproliferative agents (Al-Wahaibi et al., 2022).

Catalytic Synthesis Applications

Catalytic synthesis methods have been developed to create N-Aryladamantane-1-carboxamides, showcasing the versatility of adamantane derivatives in chemical synthesis. Shishkin et al. (2020) described a method involving the reaction of adamantane-1-carboxylic acid with aromatic amines, yielding products with potential for further chemical manipulation (Shishkin et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Adamantane derivatives also show promise in antimicrobial and anti-inflammatory applications. Kadi et al. (2007) synthesized adamantane-1-carbohydrazide derivatives, demonstrating significant in vitro activities against bacteria and marked antifungal activity, as well as in vivo anti-inflammatory effects (Kadi et al., 2007).

Pharmaceutical Applications

Pham et al. (2019) explored hydrazide-hydrazones with the 1-adamantane carbonyl moiety, finding potential antibacterial activity against Gram-positive bacteria and antifungal effects against C. albicans, indicating their usefulness in developing new antimicrobial agents (Pham et al., 2019).

Mécanisme D'action

Orientations Futures

Adamantane derivatives have found practical application as drugs, polymeric materials, and thermally stable lubricants . The future research directions could involve exploring more applications of “N-[1-(hydrazinecarbonyl)-2-methylpropyl]adamantane-1-carboxamide” in various fields, including medicinal chemistry, catalyst development, and nanomaterials .

Propriétés

IUPAC Name |

N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O2/c1-9(2)13(14(20)19-17)18-15(21)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-13H,3-8,17H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIFKGCHVVFEJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NN)NC(=O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2722674.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2722684.png)

![Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2722685.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-chlorophenyl)methanamine](/img/structure/B2722686.png)

![2-(4-Bromophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2722687.png)